(S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate is a chemical compound classified under oxazolo[3,4-a]pyrazine derivatives. It has garnered interest in medicinal chemistry due to its potential biological activities. The compound is recognized by its CAS Number 958635-18-2 and has a molecular formula of C11H18N2O4, with a molecular weight of approximately 242.27 g/mol .
The synthesis of (S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate typically involves several synthetic steps starting from commercially available precursors. One common method includes the formation of the oxazolo[3,4-a]pyrazine framework through cyclization reactions. This process may involve the use of various reagents and conditions that promote the formation of the desired stereochemistry at the tert-butyl group.
Key steps in the synthesis may include:
Technical details regarding specific reaction conditions, yields, and purification methods can vary based on the chosen synthetic route and available laboratory techniques .
The molecular structure of (S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate features a complex arrangement of carbon, nitrogen, and oxygen atoms that contribute to its unique properties. The compound consists of a tetrahydrooxazole ring fused with a pyrazine moiety.
The stereochemistry at the tert-butyl position plays a crucial role in determining the compound's biological activity and interaction with biological targets .
(S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate can participate in various chemical reactions typical for compounds containing ester and ketone functionalities. Some notable reactions include:
These reactions are essential for modifying the compound for further studies or applications in medicinal chemistry .
The mechanism of action for (S)-tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors related to pharmacological effects.
Research suggests that compounds within this class may exhibit activity through:
Further studies are required to clarify these mechanisms and quantify their effects in biological systems .
The physical and chemical properties of (S)-tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate include:
These properties are critical for determining how the compound can be handled in laboratory settings and its potential bioavailability when used in scientific applications.
(S)-tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate has potential applications in various fields:
Research continues to explore the full range of applications for this compound within scientific disciplines, particularly focusing on its efficacy and safety profiles in biological systems .
The synthesis of (S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate relies on sequential cyclization and carboxylation steps. A key route begins with N-Fmoc-protected piperazine intermediates, which undergo ortho-lithiation using sec-butyllithium (sec-BuLi) in tetrahydrofuran. This facilitates nucleophilic attack on symmetric ketone electrophiles (e.g., aromatic/aliphatic ketones), forming the oxazolo[3,4-a]pyrazine core. Subsequent carboxylation introduces the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium hydroxide). For example, intermediates like tert-butyl (R)-3-oxotetrahydro-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxylate (CAS: 1235469-36-9) are synthesized through Boc protection of the piperazine nitrogen after reductive cyclization [1] [4] [5].
Critical steps include:
Table 1: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Function |
---|---|---|
Ortho-lithiation | sec-BuLi, THF, −78°C | Nucleophile generation for cyclization |
Ketone addition | R-C(O)-R, −78°C to ambient temperature | Oxazolo[3,4-a]pyrazine ring formation |
Boc protection | Boc₂O, NaOH, H₂O/THF, 0°C to ambient temperature | Amine stabilization |
Fmoc deprotection | DBU, dichloromethane | Intermediate activation for coupling |
Stereoselectivity at the C-8a position is achieved through chiral pool synthesis using enantiopure α-amino acid methyl esters (e.g., L-alanine). The absolute (5S,8aR) configuration is enforced by the precursor’s stereocenter during ortho-lithiation. Nuclear Overhauser effect (NOE) spectroscopy confirms the syn-relationship between C-5 methyl and C-8a protons, consistent with antirelative stereochemistry between C-5 and the fused oxazole ring. Enantiomeric purity is critical for biological activity: The R-enantiomer of SHA-68 (a reference oxazolopyrazine) exhibits nanomolar NPSR antagonism (pKB = 8.28), while the S-enantiomer shows negligible potency (pKB < 6) [1] [7].
The Boc group serves dual roles:
Phosphoric acid is particularly effective for Boc removal, offering compatibility with sensitive functionalities like azetidines or benzyl esters. Scavengers (e.g., anisole) mitigate tert-butyl cation side reactions during strong-acid deprotection [2] [6].
Liquid-Phase Synthesis dominates for early-stage intermediates (e.g., guanidine derivatives). Advantages include:
Solid-Phase Synthesis excels for parallelized production:
Table 2: Phase Comparison for Guanidine Derivatives
Parameter | Liquid-Phase | Solid-Phase |
---|---|---|
Yield | 60–75% | 80–85% |
Key Reagent | Cyanogen bromide, p-TsOH | Bromomethyl resin, HgCl₂ |
Purification | Chromatography-intensive | Filtration/washing |
Scalability | Moderate (gram-scale) | High (multi-gram) |
Solid-phase routes reduce purification burdens but require specialized resin handling [1].
Key scalability hurdles include:
Optimization strategies:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: